molecular formula C21H19N3 B5873206 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]aniline

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]aniline

Cat. No.: B5873206
M. Wt: 313.4 g/mol
InChI Key: UHXFDULKOYPXQY-UHFFFAOYSA-N
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Description

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]aniline, also known as BBIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBIM is a benzimidazole derivative that has shown promising results in biological and medicinal chemistry research.

Mechanism of Action

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]aniline exerts its effects through various mechanisms, including the inhibition of DNA synthesis and the disruption of cell membrane integrity. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the disruption of fungal cell membrane integrity. This compound has also been shown to have minimal toxicity in normal cells, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]aniline has several advantages for lab experiments, including its ability to selectively target cancer cells while sparing normal cells. This compound also has minimal toxicity in normal cells, making it a safer alternative to traditional chemotherapy drugs. However, this compound has some limitations, including its limited solubility in water and its potential to cause adverse effects in high concentrations.

Future Directions

There are several future directions for N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]aniline research, including the development of more efficient synthesis methods, the investigation of its potential as an antiviral and antibacterial agent, and the optimization of its pharmacokinetic properties. Further research is also needed to determine the optimal dosage and administration route for this compound in clinical settings. Additionally, this compound's potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's, should be explored.

Synthesis Methods

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]aniline can be synthesized using various methods, including the reaction of 2-aminobenzimidazole with benzyl chloride and subsequent reduction of the resulting compound with sodium borohydride. Other methods involve the reaction of 2-aminobenzimidazole with benzaldehyde followed by reduction with sodium borohydride.

Scientific Research Applications

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]aniline has been extensively studied for its potential applications in medicinal chemistry research. It has shown promising results as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. This compound has also shown potential as an antifungal agent, with studies indicating its ability to inhibit the growth of various fungal strains.

Properties

IUPAC Name

N-[(1-benzylbenzimidazol-2-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3/c1-3-9-17(10-4-1)16-24-20-14-8-7-13-19(20)23-21(24)15-22-18-11-5-2-6-12-18/h1-14,22H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXFDULKOYPXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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